3-(Cycloheptyloxy)azetidine

Medicinal Chemistry Conformational Analysis Building Block Selection

3-(Cycloheptyloxy)azetidine (CAS 1544909-38-7) is a heterocyclic building block comprising a saturated four-membered azetidine ring substituted at the 3-position with a cycloheptyloxy group via an ether linkage. The compound has the molecular formula C10H19NO and a molecular weight of 169.26 g/mol.

Molecular Formula C10H19NO
Molecular Weight 169.26 g/mol
Cat. No. B15270352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cycloheptyloxy)azetidine
Molecular FormulaC10H19NO
Molecular Weight169.26 g/mol
Structural Identifiers
SMILESC1CCCC(CC1)OC2CNC2
InChIInChI=1S/C10H19NO/c1-2-4-6-9(5-3-1)12-10-7-11-8-10/h9-11H,1-8H2
InChIKeyQLXLRKGCBYPXLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Cycloheptyloxy)azetidine: Technical Procurement Baseline for a C10 Azetidine Building Block


3-(Cycloheptyloxy)azetidine (CAS 1544909-38-7) is a heterocyclic building block comprising a saturated four-membered azetidine ring substituted at the 3-position with a cycloheptyloxy group via an ether linkage . The compound has the molecular formula C10H19NO and a molecular weight of 169.26 g/mol . Its structure combines the conformational constraint of the azetidine ring with the lipophilic, sterically demanding cycloheptyl moiety, positioning it as a candidate for introducing distinct steric and electronic character into medicinal chemistry programs [1]. The compound is commercially available from multiple vendors at 95% purity for research use, with a calculated LogP of approximately 1.7 .

3-(Cycloheptyloxy)azetidine: Why Generic Azetidine or Alkoxy Substitution Fails in Procurement


While azetidine-containing building blocks and 3-alkoxyazetidines are broadly available, substitution with an alternative alkoxy group (e.g., methoxy, ethoxy, or smaller cycloalkyloxy analogs) is not trivial in structure-activity relationship (SAR) optimization. The cycloheptyloxy group introduces distinct conformational bias and steric bulk compared to smaller ring analogs, potentially altering target binding geometry, lipophilicity, and metabolic susceptibility [1]. Systematic studies of saturated nitrogen heterocycles have demonstrated that seemingly minor structural modifications—such as changes in ring size, substitution pattern, or conformational preference—produce measurable shifts in pKa, LogP, and intrinsic microsomal clearance [2]. Additionally, SAR investigations of 2-(3-alkoxy-1-azetidinyl) quinolines as PDE10A inhibitors have shown that variation in the 3-alkoxy substituent directly impacts both solubility and in vivo receptor occupancy [3]. Consequently, procurement of a specific alkoxyazetidine variant is not interchangeable with generic analogs when maintaining defined physicochemical or pharmacological profiles is required.

3-(Cycloheptyloxy)azetidine: Quantitative Procurement Evidence and Comparator Analysis


Structural and Conformational Differentiation from Smaller Cycloalkyloxy Azetidine Analogs

3-(Cycloheptyloxy)azetidine incorporates a seven-membered cycloheptyl ring (C7), distinguishing it from more common five-membered (cyclopentyloxy, C5) and six-membered (cyclohexyloxy, C6) azetidine analogs. The larger cycloheptyl ring introduces greater conformational flexibility and steric bulk compared to smaller rings [1]. For 3-cycloheptylazetidine (C10H19N, MW 153.26)—the direct analog lacking the ether oxygen—the absence of the oxygen atom reduces hydrogen bond acceptor count and alters electronic distribution, while 3-(cyclooct-2-en-1-yloxy)azetidine introduces unsaturation that further constrains conformation and affects ring strain .

Medicinal Chemistry Conformational Analysis Building Block Selection

Lipophilicity (LogP) Differentiation from Smaller Alkoxy Azetidine Analogs

The calculated LogP for 3-(cycloheptyloxy)azetidine is 1.6976 . This value reflects the lipophilic contribution of the seven-membered cycloheptyl ring and represents an increase compared to smaller alkoxy-substituted azetidine analogs. For context, N-(alkylidene)-2-alkoxy-3-bromo-2-substituted-propylamines—intermediates in 3-alkoxyazetidine synthesis—exhibit LogP values ranging from 0.3 to 3.8 depending on substituent identity [1]. The measured LogP of 1.7 places 3-(cycloheptyloxy)azetidine in an intermediate lipophilicity range suitable for balancing membrane permeability with aqueous solubility in CNS-targeted programs [2].

Physicochemical Profiling Lipophilicity ADME Optimization

Metabolic Stability Advantage of Azetidine Scaffold vs. Larger Saturated Nitrogen Heterocycles

A systematic study of mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives demonstrated that azetidine-based compounds exhibit high intrinsic microsomal clearance stability, with only the 3,3-difluoroazetidine derivative showing exception [1]. While 3-(cycloheptyloxy)azetidine itself was not directly tested in this study, the azetidine core scaffold confers a baseline metabolic stability advantage over five-membered pyrrolidine and six-membered piperidine analogs [1]. The study further established that conformational preferences significantly affect both pKa and LogP values, with the azetidine ring providing unique conformational constraints [1].

Metabolic Stability Microsomal Clearance ADME Profiling

3-(Cycloheptyloxy)azetidine: High-Priority Application Scenarios for Scientific Procurement


Structure-Activity Relationship (SAR) Expansion of 3-Alkoxyazetidine-Containing Lead Series

Medicinal chemistry programs that have established preliminary activity with smaller alkoxy or cycloalkyloxy azetidine analogs (e.g., methoxy, ethoxy, cyclopentyloxy) may utilize 3-(cycloheptyloxy)azetidine to explore steric and lipophilic tolerance. The cycloheptyl group introduces additional van der Waals volume and conformational flexibility compared to smaller rings, enabling systematic SAR mapping of the alkoxy-binding pocket [1]. This compound is particularly relevant for PDE10A inhibitor programs and other CNS-targeted azetidine series where 3-alkoxy substitution has been validated as a key pharmacophoric element [1].

CNS-Focused Lead-Like Library Synthesis with Controlled Lipophilicity

The calculated LogP of 1.7 positions 3-(cycloheptyloxy)azetidine within the optimal lipophilicity range for CNS drug discovery (LogP 1–3), balancing blood-brain barrier permeability with acceptable aqueous solubility [2]. This building block is suitable for diversity-oriented synthesis (DOS) of CNS-focused libraries where azetidine scaffolds have demonstrated favorable physicochemical and ADME profiles [2]. Procurement supports generation of novel chemical space around the validated azetidine core.

Metabolic Stability Optimization via Azetidine Scaffold Incorporation

Programs seeking to replace larger saturated nitrogen heterocycles (pyrrolidine, piperidine) with metabolically more stable cores may incorporate 3-(cycloheptyloxy)azetidine as a building block. Systematic studies have demonstrated that azetidine derivatives exhibit high intrinsic microsomal clearance stability, providing a measurable advantage over five- and six-membered analogs in early ADME profiling [3]. The cycloheptyloxy substitution further modulates physicochemical properties while retaining the core scaffold's metabolic stability benefit [3].

Conformational Constraint Studies in Hit-to-Lead Optimization

3-(Cycloheptyloxy)azetidine offers a distinct conformational profile compared to 3-cycloheptylazetidine (which lacks the ether oxygen) and 3-(cyclooct-2-en-1-yloxy)azetidine (which incorporates unsaturation) . The ether linkage introduces an additional hydrogen bond acceptor and alters the spatial orientation of the cycloalkyl group relative to the azetidine nitrogen. This compound enables systematic evaluation of conformational constraint effects on target engagement, selectivity, and physicochemical properties [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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